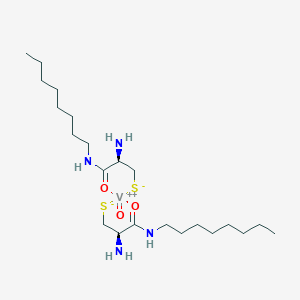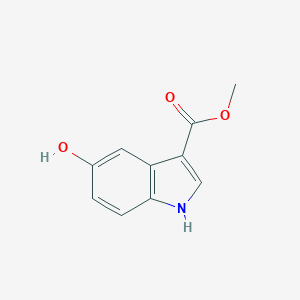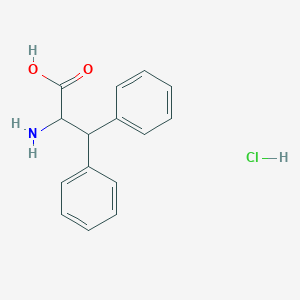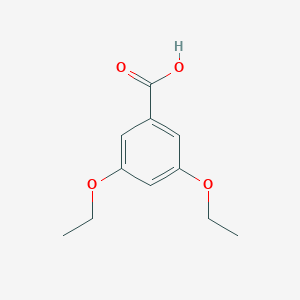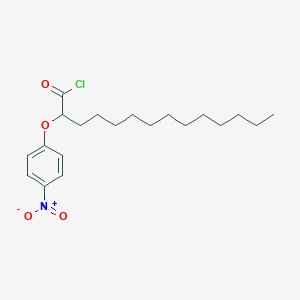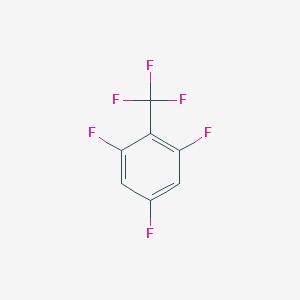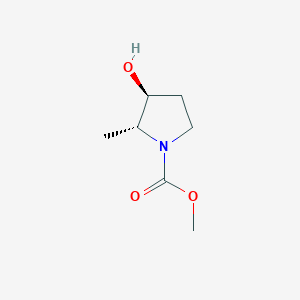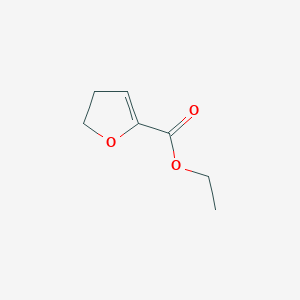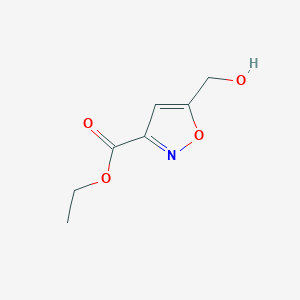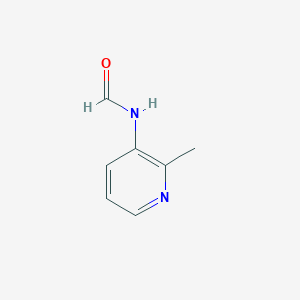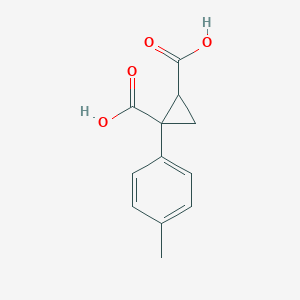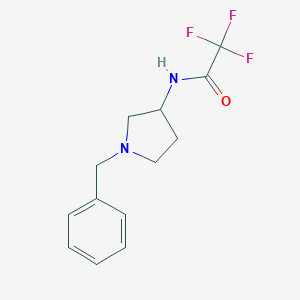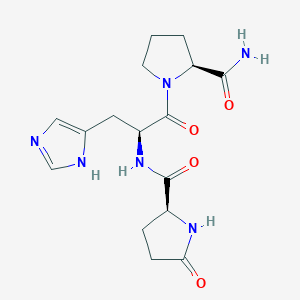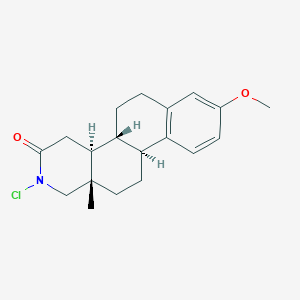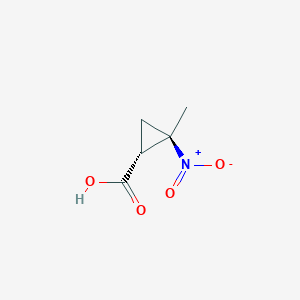
Cyclopropanecarboxylic acid, 2-methyl-2-nitro-, trans-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxylic acid, 2-methyl-2-nitro-, trans-(9CI) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is commonly referred to as trans-MNCA and is a member of the cyclopropane carboxylic acid family. Trans-MNCA has been found to have several biological and biochemical effects that make it suitable for various applications in scientific research.
Mécanisme D'action
The mechanism of action of trans-MNCA is not fully understood, but it is believed to work by inhibiting the production of certain enzymes in the body. These enzymes are responsible for the production of pro-inflammatory molecules, and their inhibition leads to a decrease in inflammation.
Effets Biochimiques Et Physiologiques
Trans-MNCA has several biochemical and physiological effects, including its ability to inhibit the production of pro-inflammatory molecules, as mentioned above. It has also been found to have antioxidant properties, making it a potential treatment for various oxidative stress-related diseases. Additionally, trans-MNCA has been found to have neuroprotective properties, making it a potential treatment for various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Trans-MNCA has several advantages for lab experiments, including its ability to inhibit the production of pro-inflammatory molecules and its antibacterial and antifungal properties. However, it also has some limitations, including its complex synthesis process and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on trans-MNCA, including its potential use in the development of new antibiotics and antifungal agents. Additionally, further research is needed to fully understand its mechanism of action and potential use in the treatment of various inflammatory and neurological disorders. Finally, research is needed to develop new and improved methods for the synthesis of trans-MNCA.
Conclusion
In conclusion, trans-MNCA is a chemical compound with several unique properties that make it suitable for various applications in scientific research. Its ability to inhibit the production of pro-inflammatory molecules, its antibacterial and antifungal properties, and its neuroprotective properties make it a potential treatment for various diseases. However, further research is needed to fully understand its mechanism of action and potential use in the treatment of various disorders.
Méthodes De Synthèse
Trans-MNCA can be synthesized through several methods, including the reaction of cyclopropanecarboxylic acid with nitric acid and sulfuric acid. Another method involves the reaction of cyclopropanecarboxylic acid with nitric acid and acetic anhydride. The synthesis of trans-MNCA is a complex process that requires careful attention to detail and precise measurements.
Applications De Recherche Scientifique
Trans-MNCA has several applications in scientific research, including its use as a precursor in the synthesis of other chemical compounds. It has also been found to have antibacterial and antifungal properties, making it suitable for use in the development of new antibiotics and antifungal agents. Additionally, trans-MNCA has been found to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
Propriétés
Numéro CAS |
117078-04-3 |
|---|---|
Nom du produit |
Cyclopropanecarboxylic acid, 2-methyl-2-nitro-, trans-(9CI) |
Formule moléculaire |
C5H7NO4 |
Poids moléculaire |
145.11 g/mol |
Nom IUPAC |
(1R,2R)-2-methyl-2-nitrocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H7NO4/c1-5(6(9)10)2-3(5)4(7)8/h3H,2H2,1H3,(H,7,8)/t3-,5+/m0/s1 |
Clé InChI |
LUIARCYSYYLCML-WVZVXSGGSA-N |
SMILES isomérique |
C[C@]1(C[C@H]1C(=O)O)[N+](=O)[O-] |
SMILES |
CC1(CC1C(=O)O)[N+](=O)[O-] |
SMILES canonique |
CC1(CC1C(=O)O)[N+](=O)[O-] |
Synonymes |
Cyclopropanecarboxylic acid, 2-methyl-2-nitro-, trans- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



